4-Piperidinone, 3-methyl-1-(2-propenyl)-
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Overview
Description
4-Piperidinone, 3-methyl-1-(2-propenyl)-: is a piperidinone derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidinones are known for their significant role in the synthesis of various pharmaceuticals and biologically active compounds. The presence of the 3-methyl and 1-(2-propenyl) substituents in this compound adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinone, 3-methyl-1-(2-propenyl)- can be achieved through several methods, including:
Cyclization Reactions: Starting from appropriate precursors such as 3-methyl-1-(2-propenyl)-4-piperidone, cyclization can be induced under acidic or basic conditions to form the desired piperidinone structure.
Hydrogenation: Hydrogenation of pyridine derivatives using catalysts like cobalt, ruthenium, or nickel can lead to the formation of piperidinone derivatives.
Industrial Production Methods: Industrial production often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinone, 3-methyl-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkyl halides.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidinones with various functional groups.
Scientific Research Applications
4-Piperidinone, 3-methyl-1-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 3-methyl-1-(2-propenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparison with Similar Compounds
4-Piperidinone, 1-methyl-: Another piperidinone derivative with a methyl group at the nitrogen atom.
4-Piperidinone, 3-methyl-1-(phenylmethyl)-: A similar compound with a phenylmethyl group instead of the 2-propenyl group.
Uniqueness: 4-Piperidinone, 3-methyl-1-(2-propenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-propenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
18519-93-2 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enylpiperidin-4-one |
InChI |
InChI=1S/C9H15NO/c1-3-5-10-6-4-9(11)8(2)7-10/h3,8H,1,4-7H2,2H3 |
InChI Key |
DZYUIBYJQPIXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1=O)CC=C |
Origin of Product |
United States |
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